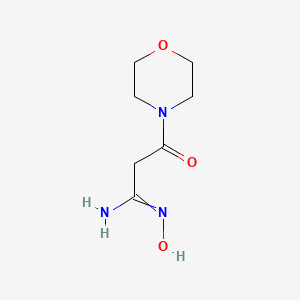
N-hydroxy-3-morpholino-3-oxo-propanamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-3-morpholino-3-oxo-propanamidine, also known as N’'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide, is a chemical compound with the molecular formula C7H13N3O3 and a molecular weight of 187.2 g/mol . This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an oxo-propanamidine moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3-morpholino-3-oxo-propanamidine typically involves the reaction of morpholine with other chemical precursors under specific conditions. One common method includes the cyclodehydration of morpholine followed by neutralization, filtration, rectification, and synthesis to obtain the final product . The reaction conditions are generally mild, making the process relatively straightforward and safe for industrial production.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The reagents used are readily available and cost-effective, making the industrial production both economically and technically advantageous.
Analyse Des Réactions Chimiques
Types of Reactions: N-hydroxy-3-morpholino-3-oxo-propanamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and oxo groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and equipment.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various substituted morpholine compounds .
Applications De Recherche Scientifique
N-hydroxy-3-morpholino-3-oxo-propanamidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in peptide synthesis and other organic reactions . In biology, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates . In medicine, it is investigated for its antimicrobial and anticancer properties . Industrially, it is used in the production of various chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of N-hydroxy-3-morpholino-3-oxo-propanamidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with target molecules, while the morpholine ring can interact with various receptors and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-hydroxy-3-morpholino-3-oxo-propanamidine include other morpholine derivatives such as N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide and various substituted morpholine compounds .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H13N3O3 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
N'-hydroxy-3-morpholin-4-yl-3-oxopropanimidamide |
InChI |
InChI=1S/C7H13N3O3/c8-6(9-12)5-7(11)10-1-3-13-4-2-10/h12H,1-5H2,(H2,8,9) |
Clé InChI |
JBHSPCXOARAMIS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



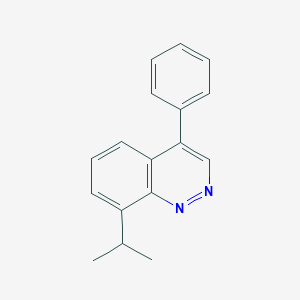
![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
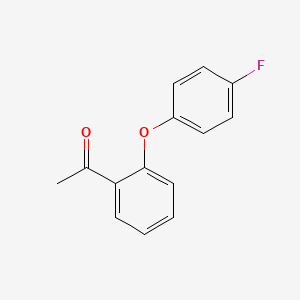
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)

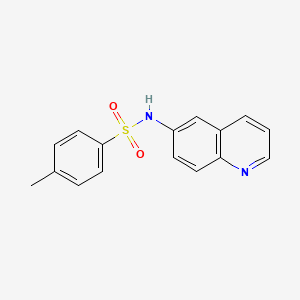
![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)

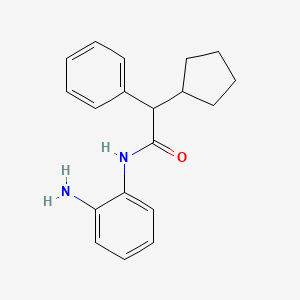
![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
